- Nature-inspired remodeling of (aza)indoles to meta-aminoaryl nicotinates for late-stage conjugation of vitamin B3 to (hetero)arylaminesNature Communications, 2020, 11(1),,
Cas no 959236-12-5 (4-(trifluoromethyl)-1H-indole-3-carbaldehyde)

959236-12-5 structure
Produktname:4-(trifluoromethyl)-1H-indole-3-carbaldehyde
CAS-Nr.:959236-12-5
MF:C10H6F3NO
MW:213.15595293045
MDL:MFCD09954786
CID:1123190
PubChem ID:34175959
4-(trifluoromethyl)-1H-indole-3-carbaldehyde Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 4-(trifluoromethyl)-1H-Indole-3-carboxaldehyde
- 4-(trifluoromethyl)-1H-indole-3-carbaldehyde
- 4-(Trifluoromethyl)-1H-indole-3-carboxaldehyde (ACI)
- F15931
- MFCD09954786
- SY056975
- 4-(Trifluoromethyl)indole-3-carbaldehyde
- SCHEMBL3676142
- DB-348873
- CS-12404
- 959236-12-5
- AC-29781
- Z1509199160
- AKOS022669253
- CS-0374156
- EN300-7464650
- DTXSID201248166
-
- MDL: MFCD09954786
- Inchi: 1S/C10H6F3NO/c11-10(12,13)7-2-1-3-8-9(7)6(5-15)4-14-8/h1-5,14H
- InChI-Schlüssel: YGSKOERZFUTESV-UHFFFAOYSA-N
- Lächelt: O=CC1C2C(=CC=CC=2C(F)(F)F)NC=1
Berechnete Eigenschaften
- Genaue Masse: 213.04014830g/mol
- Monoisotopenmasse: 213.04014830g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 15
- Anzahl drehbarer Bindungen: 1
- Komplexität: 254
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topologische Polaroberfläche: 32.9Ų
4-(trifluoromethyl)-1H-indole-3-carbaldehyde Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0546-250MG |
4-(trifluoromethyl)-1H-indole-3-carbaldehyde |
959236-12-5 | 95% | 250MG |
¥ 963.00 | 2023-04-12 | |
Enamine | EN300-7464650-0.25g |
4-(trifluoromethyl)-1H-indole-3-carbaldehyde |
959236-12-5 | 95.0% | 0.25g |
$116.0 | 2025-03-11 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y08655-250mg |
4-(Trifluoromethyl)-1H-indole-3-carbaldehyde |
959236-12-5 | 95% | 250mg |
¥1529.0 | 2024-07-16 | |
Chemenu | CM242973-1g |
4-(Trifluoromethyl)-1H-indole-3-carbaldehyde |
959236-12-5 | 95% | 1g |
$556 | 2021-08-04 | |
Alichem | A199001066-5g |
4-(Trifluoromethyl)-1H-indole-3-carbaldehyde |
959236-12-5 | 98% | 5g |
$924.80 | 2023-08-31 | |
eNovation Chemicals LLC | D696266-1g |
4-(Trifluoromethyl)indole-3-carbaldehyde |
959236-12-5 | 95% | 1g |
$320 | 2024-07-20 | |
Enamine | EN300-7464650-0.1g |
4-(trifluoromethyl)-1H-indole-3-carbaldehyde |
959236-12-5 | 95.0% | 0.1g |
$83.0 | 2025-03-11 | |
Enamine | EN300-7464650-0.5g |
4-(trifluoromethyl)-1H-indole-3-carbaldehyde |
959236-12-5 | 95.0% | 0.5g |
$218.0 | 2025-03-11 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y08655-5g |
4-(Trifluoromethyl)-1H-indole-3-carbaldehyde |
959236-12-5 | 95% | 5g |
¥11809.0 | 2024-07-16 | |
Chemenu | CM242973-1g |
4-(Trifluoromethyl)-1H-indole-3-carbaldehyde |
959236-12-5 | 95% | 1g |
$588 | 2024-07-18 |
4-(trifluoromethyl)-1H-indole-3-carbaldehyde Herstellungsverfahren
Synthetic Routes 1
Reaktionsbedingungen
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 0 °C; 0 °C → rt; 45 - 120 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt; 15 - 30 min, neutralized, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt; 15 - 30 min, neutralized, rt
Referenz
Synthetic Routes 2
Reaktionsbedingungen
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 0 °C; 10 min, 0 °C
1.2 Solvents: Dimethylformamide ; 0 °C; 0 °C → 45 °C; 2 h, 45 °C; 45 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 9 - 10, rt
1.2 Solvents: Dimethylformamide ; 0 °C; 0 °C → 45 °C; 2 h, 45 °C; 45 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 9 - 10, rt
Referenz
- Preparation of cyclic peptides was antibacterial compounds, World Intellectual Property Organization, , ,
Synthetic Routes 3
Reaktionsbedingungen
1.1 Reagents: Cuprous iodide Solvents: Dimethylformamide ; 18 h, rt → 85 °C; 85 °C → rt
Referenz
- Preparation of pyrimidinylindolecarboxamide derivatives and analogs for use as P2X7 receptor modulators, World Intellectual Property Organization, , ,
Synthetic Routes 4
Reaktionsbedingungen
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 0 °C; 30 min, 0 °C; 1 h, 40 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 1.5 h, 40 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 1.5 h, 40 °C
Referenz
- Preparation of amide compounds as B-Raf kinase inhibitors, Japan, , ,
Synthetic Routes 5
Reaktionsbedingungen
1.1 Reagents: Cuprous iodide Solvents: Dimethylformamide ; 18 h, rt → 85 °C; 85 °C → rt
Referenz
- Preparation of heteroaryl amide analogs as P2X7 receptor modulators, World Intellectual Property Organization, , ,
4-(trifluoromethyl)-1H-indole-3-carbaldehyde Raw materials
4-(trifluoromethyl)-1H-indole-3-carbaldehyde Preparation Products
4-(trifluoromethyl)-1H-indole-3-carbaldehyde Verwandte Literatur
-
Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
959236-12-5 (4-(trifluoromethyl)-1H-indole-3-carbaldehyde) Verwandte Produkte
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- 10557-13-8(1-4-(Trifluoromethyl)phenylpropane-1,2-dione)
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:959236-12-5)4-(trifluoromethyl)-1H-indole-3-carbaldehyde

Reinheit:99%/99%/99%
Menge:500.0mg/1.0g/5.0g
Preis ($):214.0/321.0/930.0